
2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H7BF4O4. This compound is part of the phenylboronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of fluorine and methoxy groups in its structure makes it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds and substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The presence of fluorine and methoxy groups can influence the reactivity and selectivity of the compound in these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid include:
3-(Trifluoromethoxy)phenylboronic acid: This compound lacks the fluorine and methoxy groups, making it less versatile in certain reactions.
4-(Trifluoromethoxy)phenylboronic acid: Similar to the 3-substituted compound but with the trifluoromethoxy group in the para position, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of fluorine, methoxy, and trifluoromethoxy groups, which provide distinct electronic and steric properties that can be leveraged in various chemical transformations.
Eigenschaften
IUPAC Name |
[2-fluoro-3-methoxy-5-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O4/c1-16-6-3-4(17-8(11,12)13)2-5(7(6)10)9(14)15/h2-3,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTABOWWUARPZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OC)OC(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2693075.png)
![N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide](/img/structure/B2693076.png)
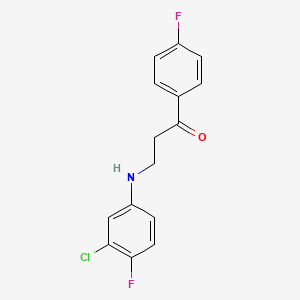
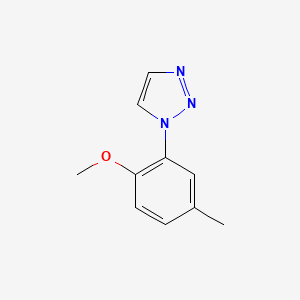
![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2693084.png)

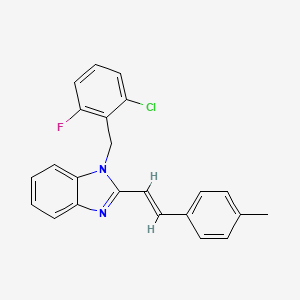
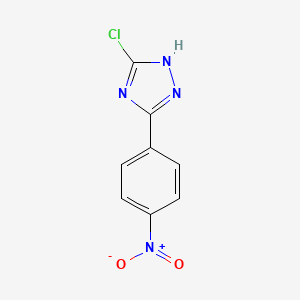
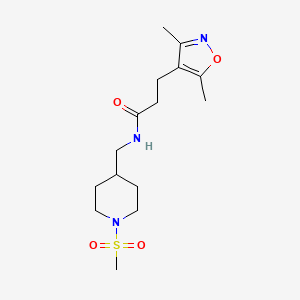
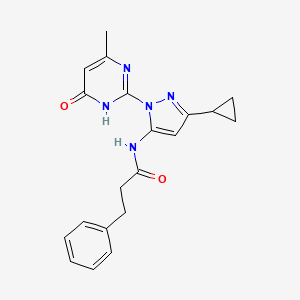
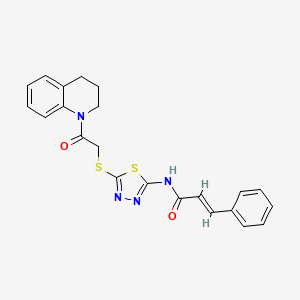
methanone](/img/structure/B2693094.png)
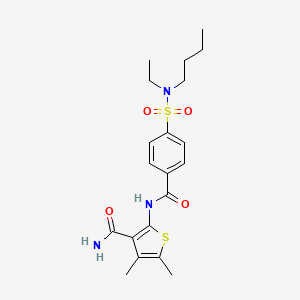
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2693096.png)
